
In-Depth Technical Guide: 11-
(dansylamino)undecanoic acid (DAUDA)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 11-(Dansylamino)undecanoic acid

Cat. No.: B024213 Get Quote

CAS Number: 73025-02-2

This guide provides a comprehensive overview of 11-(dansylamino)undecanoic acid
(DAUDA), a fluorescent fatty acid analog, for researchers, scientists, and professionals in drug

development. It covers its physicochemical properties, experimental applications, and detailed

protocols for its use as a molecular probe.

Core Properties and Data
11-(dansylamino)undecanoic acid is a specialized molecule that combines an eleven-carbon

fatty acid chain with a dansyl fluorophore. This unique structure makes it an invaluable tool for

investigating hydrophobic binding sites within proteins. The dansyl group is environmentally

sensitive, meaning its fluorescence properties, including intensity and emission wavelength,

change upon moving from a polar (aqueous) to a non-polar (hydrophobic) environment, such

as the binding pocket of a protein.[1][2][3]

Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for 11-(dansylamino)undecanoic
acid.
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Property Value Citations

CAS Number 73025-02-2 [4]

Molecular Formula C₂₃H₃₄N₂O₄S [1]

Molecular Weight 434.59 g/mol [4]

Fluorescence λex 335 nm (in Methanol) [4]

Fluorescence λem 516 nm (in Methanol) [4]

Appearance
White to off-white crystalline

solid
[3]

Solubility DMSO, Ethanol, DMF [1]

Storage Temperature 2-8°C [3][4]

Binding Affinity Data
DAUDA is known to bind to several proteins. The following table includes reported dissociation

constants (Kd).
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Protein
Apparent
Dissociation
Constant (Kd)

Notes Citations

Bovine Serum

Albumin (BSA)
8 x 10⁻⁷ M

Represents binding to

two equivalent

secondary sites. The

primary site's Kd

could not be

determined due to

very high affinity.

[2]

Human Serum

Albumin (HSA)
8 x 10⁻⁷ M

Represents binding to

two equivalent

secondary sites. The

primary binding site is

distinct from the main

long-chain fatty acid

sites and corresponds

to the bilirubin site.

[1][2]

Experimental Applications and Protocols
The primary application of DAUDA is as a fluorescent probe in competitive binding assays to

determine the affinity of non-fluorescent ligands, particularly fatty acids and other hydrophobic

molecules, for proteins like fatty acid-binding proteins (FABPs) and serum albumins.[1][5]

Principle of the Competitive Binding Assay
The assay relies on the displacement of DAUDA from a protein's binding pocket by a

competing ligand.

DAUDA Binding: When DAUDA binds to the hydrophobic pocket of a protein, its dansyl

group is shielded from the aqueous environment. This leads to a significant increase in

fluorescence intensity and a blue shift (a shift to a shorter wavelength) in its emission

maximum.[6]
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Competitive Displacement: A non-fluorescent competitor ligand (e.g., a natural fatty acid) is

titrated into the solution. As the competitor binds to the protein, it displaces DAUDA.

Signal Change: The displaced DAUDA returns to the polar aqueous solvent, causing its

fluorescence to decrease (quench).

Affinity Determination: The decrease in fluorescence is proportional to the amount of DAUDA

displaced. By measuring the fluorescence at different competitor concentrations, a binding

curve can be generated to calculate the binding affinity (Ki or IC50) of the competitor ligand.

Detailed Experimental Protocol: Determining Ligand
Affinity for a Fatty Acid-Binding Protein
This protocol provides a general framework for a competitive binding assay using DAUDA.

Specific concentrations and incubation times may need to be optimized for the protein of

interest.

Materials:

Purified Fatty Acid-Binding Protein (FABP) of interest

11-(dansylamino)undecanoic acid (DAUDA)

Competitor ligand (e.g., oleic acid, palmitic acid)

Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, pH 7.5)

Dimethyl sulfoxide (DMSO) for stock solutions

Fluorometer and appropriate microplates or cuvettes

Procedure:

Stock Solution Preparation:

Prepare a concentrated stock solution of DAUDA (e.g., 10-20 mM) in DMSO. Store

protected from light at -20°C.[5]
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Prepare a concentrated stock solution of the competitor ligand in DMSO or ethanol.

Prepare a stock solution of the purified FABP in the assay buffer. Determine its

concentration accurately (e.g., by measuring A280).

Determination of Optimal DAUDA and Protein Concentrations:

In the assay buffer, titrate a fixed concentration of FABP (e.g., 1-5 µM) with increasing

concentrations of DAUDA.

Measure the fluorescence intensity (e.g., Excitation: ~345 nm, Emission: ~480-550 nm,

monitoring for a blue shift).[1]

Plot fluorescence intensity versus DAUDA concentration to determine the saturation point.

For the competitive assay, use a DAUDA concentration that results in a significant and

stable fluorescence signal (typically in the low micromolar range).

Competitive Binding Assay:

Prepare a series of dilutions of the competitor ligand in the assay buffer. Include a control

with no competitor.

To each well of a microplate or a cuvette, add the assay buffer, the determined

concentration of FABP, and the determined concentration of DAUDA.

Add the different concentrations of the competitor ligand to the respective wells. The final

concentration of DMSO or ethanol should be kept constant and low (e.g., <1% v/v) across

all samples.[3]

Incubate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach

equilibrium. This may range from minutes to hours and should be determined empirically.

Measure the fluorescence intensity of each sample using the same settings as in step 2.

Data Analysis:

Correct for any background fluorescence from the buffer and ligands.
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Plot the fluorescence intensity as a function of the logarithm of the competitor

concentration.

Fit the data to a suitable binding model (e.g., a sigmoidal dose-response curve) to

determine the IC50 (the concentration of competitor that displaces 50% of the bound

DAUDA).

If the Kd of DAUDA for the protein is known, the inhibitor constant (Ki) for the competitor

ligand can be calculated using the Cheng-Prusoff equation.

Visualized Experimental Workflow
The following diagram illustrates the logical flow of a competitive binding experiment using

DAUDA to determine the affinity of a test compound for a target protein.
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1. Preparation

2. Assay Setup

3. Measurement & Analysis

Prepare Protein
Stock Solution

Prepare DAUDA
Stock (in DMSO)

Mix Protein + DAUDA
in Assay Buffer

Prepare Competitor Ligand
Stock (in DMSO/Ethanol)

Add Serial Dilutions of
Competitor Ligand

Aliquot Protein-DAUDA
Mixture

Incubate to
Reach Equilibrium

Measure Fluorescence
(Ex: ~345nm, Em: ~480-550nm)

Plot Fluorescence vs.
[Competitor Ligand]

Calculate IC50/Ki

Click to download full resolution via product page

DAUDA Competitive Binding Assay Workflow.
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Signaling Pathways and Mechanism of Action
11-(dansylamino)undecanoic acid itself is not known to be an active modulator of

intracellular signaling pathways in the manner of a therapeutic drug. Its primary mechanism of

action and utility lie in its properties as a fluorescent probe. The "action" is the change in its

quantum yield and emission spectrum upon binding to a hydrophobic pocket, which is a

physicochemical process rather than a biological one.

However, the undecanoic acid backbone, a medium-chain fatty acid, is related to compounds

with known biological activities. For instance, undecanoic acid has been shown to possess

antifungal properties by disrupting the integrity of fungal cell membranes. It is important for

researchers to distinguish the utility of DAUDA as an analytical tool from the potential biological

activities of its constituent parts. When used at the low micromolar concentrations typical for

binding assays, it is unlikely to exert significant independent biological effects, but this should

be considered and controlled for in cellular or in vivo experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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